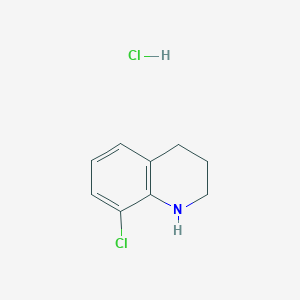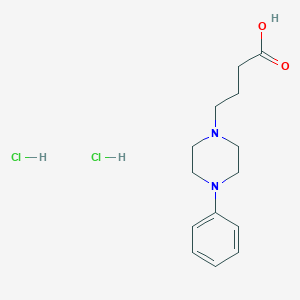
6-溴-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-7-羧酸
描述
“6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” is a chemical compound with the molecular formula C9H6BrNO4 . It has a molecular weight of 272.05 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” include a molecular weight of 272.05 . The compound’s storage conditions and boiling point are not specified .
科学研究应用
抗菌活性
与 6-溴-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-7-羧酸相关的化合物的一个显着应用是在抗菌活性领域。Patel、Mistry 和 Desai (2006) 的一项研究重点介绍了 2-烷基-6-溴-3,1-苯并恶嗪-4-酮的合成,该化合物在抗菌应用中显示出潜力。该合成途径可能与类似化合物(如 6-溴-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-7-羧酸)相关 (Patel、Mistry 和 Desai,2006).
抗菌特性
Hayakawa、Hiramitsu 和 Tanaka (1984) 对各种 7-氧代-2,3-二氢-7H-吡啶并[1,2,3-de][1,4]苯并恶嗪-6-羧酸类似物进行了研究,显示出对革兰氏阳性和革兰氏阴性病原体具有有效的抗菌活性。这表明类似的结构,包括 6-溴衍生物,可能具有相似的抗菌特性 (Hayakawa、Hiramitsu 和 Tanaka,1984).
聚合物科学应用
在聚合物科学中,Dunkers 和 Ishida (1999) 探索了苯并恶嗪基酚醛树脂与各种羧酸和苯酚作为催化剂的反应。这项研究可以深入了解类似苯并恶嗪化合物(如 6-溴-3-氧代-3,4-二氢衍生物)在先进材料科学领域的潜在应用 (Dunkers 和 Ishida,1999).
抗病毒和细胞毒活性
Selvam、Murugesh、Chandramohan、Pannecouque 和 De Clercq (2010) 合成了一系列 2,3-二取代喹唑啉-4(3H)-酮,包括与 6-溴-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-7-羧酸相关的化合物。他们发现这些化合物对单纯疱疹病毒和痘苗病毒表现出独特的抗病毒活性,表明 6-溴衍生物在抗病毒治疗中具有潜在的药用价值 (Selvam 等,2010).
化学合成和催化
Yu、Zheng、Wu 和 Dai (2013) 证明了 3,4-二氢-3-氧代-2H-1,4-苯并恶嗪在化学合成中,特别是在 Suzuki-Miyaura 交叉偶联反应中的应用。这表明 6-溴衍生物在催化和有机合成中的潜力,扩大了在化学制造和研究中可能的应用范围 (Yu、Zheng、Wu 和 Dai,2013).
作用机制
Target of Action
Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in several neurological processes including reward, addiction, and movement.
Mode of Action
Compounds with similar structures have been used to inhibit intracellular phosphorylation of hsp27 . This suggests that the compound may interact with its targets by modulating their phosphorylation status, thereby altering their activity.
Biochemical Pathways
Related compounds have been shown to inhibit the release of tnfα in cells . TNFα is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 and the release of tnfα in cells . These effects could potentially alter cellular signaling pathways and inflammatory responses.
生化分析
Biochemical Properties
6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain glucosyltransferases, which are involved in the detoxification of benzoxazinoids . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic processes.
Cellular Effects
The effects of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can affect the activity of KATP channels in pancreatic and vascular tissues . This modulation can lead to changes in insulin release and vascular tone, highlighting the compound’s potential impact on cellular physiology.
Molecular Mechanism
At the molecular level, 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular function. The compound’s structure allows it to interact with various molecular targets, influencing their activity and stability . Understanding these interactions is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can exhibit varying degrees of stability, which can impact their efficacy and safety in experimental settings . Monitoring these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research on similar compounds has demonstrated dose-dependent effects on various physiological parameters, including enzyme activity and metabolic processes . Understanding these dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, glucosyltransferases play a role in the detoxification of benzoxazinoids, which are related to the compound’s metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell . Understanding these subcellular dynamics is crucial for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
6-bromo-3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c10-5-2-6-7(1-4(5)9(13)14)15-3-8(12)11-6/h1-2H,3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJCCYAKOLUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


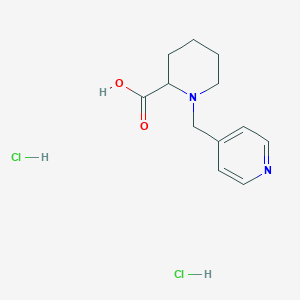
![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)

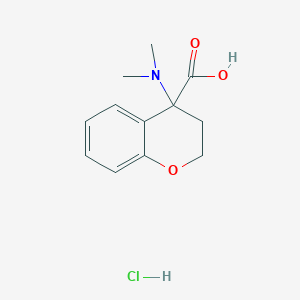
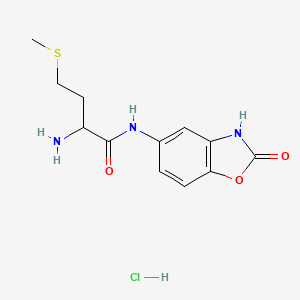
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)


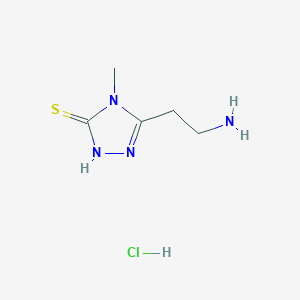
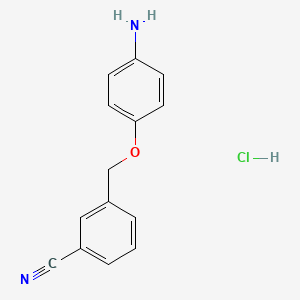
![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)
![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride](/img/structure/B1522990.png)
